1-Iodo-6-methylnaphthalene
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Overview
Description
1-Iodo-6-methylnaphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-6-methylnaphthalene can be synthesized through electrophilic iodination of 6-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained to optimize the yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: 6-Methylnaphthalene derivatives with different functional groups.
Oxidation: 6-Methyl-1-naphthoic acid or 6-methyl-1-naphthaldehyde.
Reduction: 6-Methylnaphthalene.
Scientific Research Applications
1-Iodo-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Iodo-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
- 1-Iodo-2-methylnaphthalene
- 1-Iodo-3-methylnaphthalene
- 1-Iodo-4-methylnaphthalene
- 1-Iodo-5-methylnaphthalene
Uniqueness: 1-Iodo-6-methylnaphthalene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-iodo-6-methylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOOLFDVBLRLFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704776 |
Source
|
Record name | 1-Iodo-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142882-54-0 |
Source
|
Record name | 1-Iodo-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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